3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H12N2O2•HCl and a molecular weight of 252.7 g/mol . It is primarily used in scientific research and is known for its applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzoic acid derivatives under specific conditions. One common method involves the use of acetonitrile as a solvent and stirring the mixture at room temperature for several days . The resulting product is then purified through filtration and drying.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as temperature and solvent choice, is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is used in a variety of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar in structure but with a different substitution pattern on the pyrazole ring.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylacetic acid: Another derivative with a phenylacetic acid moiety instead of a benzoic acid group.
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity . This makes it particularly useful in certain research applications where these properties are advantageous.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16;/h3-7H,1-2H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCROVFBMNCUDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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